4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine
Description
This compound belongs to the 1,3-oxazol-5-amine class, characterized by a central oxazole ring substituted with a (4-chlorophenyl)sulfonyl group at position 4, a furan-2-yl moiety at position 2, and a 4-methoxybenzylamine group at position 3.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c1-27-16-8-4-14(5-9-16)13-23-20-21(24-19(29-20)18-3-2-12-28-18)30(25,26)17-10-6-15(22)7-11-17/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKURUSKXYSFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a furan ring, a sulfonyl group, and a methoxybenzyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial effects. A study evaluating various derivatives showed that the presence of the 4-chlorophenyl and sulfonyl groups enhances antibacterial activity against a range of pathogens. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a promising candidate for developing new antibiotics.
Anti-inflammatory Activity
The compound was also evaluated for its anti-inflammatory properties through in vitro assays measuring the inhibition of pro-inflammatory cytokines. A notable reduction in TNF-alpha and IL-6 levels was observed at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings highlight the compound's potential for further development in cancer therapy.
Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of sulfonamide derivatives similar to our compound. The results indicated that modifications to the sulfonyl group significantly impacted antimicrobial efficacy, with certain derivatives showing enhanced activity compared to standard antibiotics .
Study 2: Anti-inflammatory Mechanisms
Research conducted by MDPI demonstrated that compounds with furan rings possess inherent anti-inflammatory properties. The study utilized an animal model to assess the compound's effectiveness in reducing inflammation markers after induced paw edema .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
- Structural Differences : The 4-methoxybenzyl group in the target compound is replaced with a 4-fluorophenyl substituent.
- Bioactivity: No direct activity data is provided, but fluorophenyl analogs in other scaffolds (e.g., thiazoles) show enhanced antifungal activity (MIC = 250 µg/mL against Candida utilis) .
- Molecular Formula : C₁₉H₁₂ClFN₂O₄S .
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Structural Differences : Replaces the oxazole core with a 1,3,4-oxadiazole ring and incorporates a sulfamoyl benzamide group.
- Bioactivity : Exhibits antifungal activity against Paracoccidioides brasiliensis (IC₅₀ = 3.12 µM) .
- Key Comparison : The oxadiazole ring may confer greater metabolic stability than oxazole, but the sulfonyl group’s positioning affects target engagement .
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
- Structural Differences : Substitutes 4-chlorophenylsulfonyl with 4-methylphenylsulfonyl and uses a furan-2-ylmethylamine group.
- No activity data is provided, but similar sulfonyl-containing oxazoles are explored as kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine?
- Methodology : Cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) are effective for constructing the oxazole core. Substituted benzylamines and sulfonyl chlorides can be coupled to introduce the 4-methoxybenzyl and 4-chlorophenylsulfonyl moieties. Purification via column chromatography with ethyl acetate/hexane gradients ensures product isolation .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediate structures via IR and NMR spectroscopy before proceeding to subsequent steps .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Spectroscopic Protocol :
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, oxazole C=N at ~1650 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the furan and benzyl regions .
- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS) with ESI⁺ or MALDI-TOF .
Q. What are the standard protocols for preliminary pharmacological screening?
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence polarization assays to measure IC₅₀ values against aurora kinases, following protocols similar to N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives .
- Receptor Binding : Radioligand displacement assays (e.g., CRF₁ receptor binding, as in SSR125543A studies) quantify affinity .
Advanced Research Questions
Q. How can computational methods elucidate electronic properties and reactivity?
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential maps (EPMs) and electron localization functions (ELFs). This identifies nucleophilic/electrophilic sites for further derivatization .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes with kinase targets (e.g., aurora A/B). Validate results with molecular dynamics simulations (GROMACS) .
Q. How to resolve contradictions in crystallographic data during structure determination?
- Refinement Strategies :
- Use SHELXL for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands and validate with the R₁/Rw₁ ratio .
- Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to confirm bond lengths/angles .
Q. What methodologies optimize synthetic yield and purity for scaled-up reactions?
- Process Optimization :
- Vary solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., DMAP) to improve cyclization efficiency.
- Monitor purity via HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .
- For insoluble intermediates, employ sonication or microwave-assisted synthesis .
Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?
- SAR Protocol :
- Substituent Variation : Synthesize analogs with modified furan, sulfonyl, or methoxybenzyl groups.
- Biological Testing : Compare IC₅₀ values across analogs using cell-based assays (e.g., mitotic histone H3 phosphorylation suppression in cancer lines) .
- Data Interpretation : Use QSAR models (e.g., CoMFA) to correlate electronic/hydrophobic parameters with activity .
Q. How to address discrepancies between spectral data and computational predictions?
- Validation Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
